3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl benzoate
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Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl benzoate is an organic compound that features a boronic ester group. This compound is often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds. The presence of the boronic ester group makes it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl benzoate typically involves the reaction of phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux
Catalyst: Palladium-based catalysts for coupling reactions
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl benzoate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl halides and boronic esters.
Oxidation: The boronic ester group can be oxidized to form phenols.
Reduction: The ester group can be reduced to alcohols under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DCM.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Alcohols.
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl benzoate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and sensors.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl benzoate exerts its effects is primarily through its role as a boronic ester. In Suzuki-Miyaura coupling, the boronic ester reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of the desired biaryl product.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Uniqueness
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl benzoate is unique due to its specific structure, which combines a boronic ester with a benzoate group. This combination enhances its reactivity and makes it particularly useful in Suzuki-Miyaura coupling reactions, providing a versatile tool for organic chemists.
Properties
Molecular Formula |
C19H21BO4 |
---|---|
Molecular Weight |
324.2 g/mol |
IUPAC Name |
[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] benzoate |
InChI |
InChI=1S/C19H21BO4/c1-18(2)19(3,4)24-20(23-18)15-11-8-12-16(13-15)22-17(21)14-9-6-5-7-10-14/h5-13H,1-4H3 |
InChI Key |
YTWKIQYLOBCUGM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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